Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves multiple steps, including cyclization and ring annulation reactions . One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It has been studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways . For instance, some pyridopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and growth . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyridopyrazine derivatives, such as pyrrolopyrazine and pyrimidothiazine derivatives . These compounds share similar structural features but may differ in their biological activities and mechanisms of action . For example, pyrrolopyrazine derivatives are known for their antibacterial and antifungal activities, while pyrimidothiazine derivatives have shown potential as FtsZ inhibitors .
Properties
CAS No. |
21271-70-5 |
---|---|
Molecular Formula |
C20H32N6O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]-3-methylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C20H32N6O2/c1-6-26(7-2)11-9-10-14(4)22-16-12-17(25-20(27)28-8-3)24-19-18(16)21-13-15(5)23-19/h12-14H,6-11H2,1-5H3,(H2,22,23,24,25,27) |
InChI Key |
PSLLLUJWHYCIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC(=CN=C12)C)NC(=O)OCC |
Origin of Product |
United States |
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